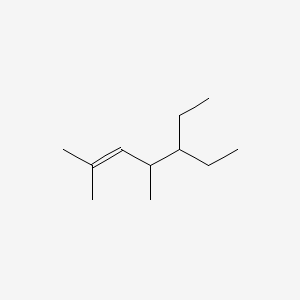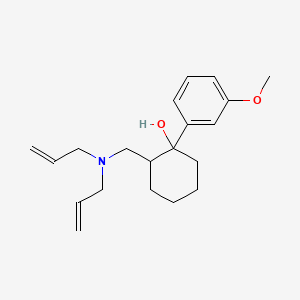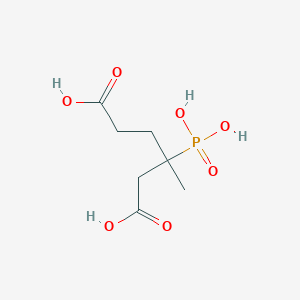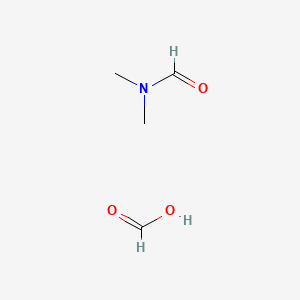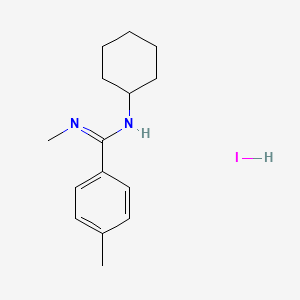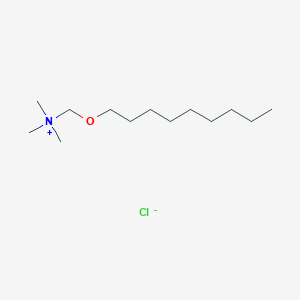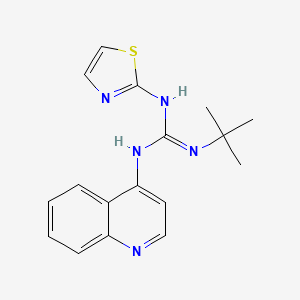
4-Cyclohexyl-N,N-dipropylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexyl-N,N-dipropylbutanamide is an organic compound with the molecular formula C18H35NO It is characterized by a cyclohexyl group attached to a butanamide backbone, with two propyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-N,N-dipropylbutanamide typically involves the reaction of cyclohexylamine with butanoyl chloride, followed by the introduction of propyl groups. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
- Cyclohexylamine reacts with butanoyl chloride in the presence of triethylamine to form N-cyclohexylbutanamide.
- N-cyclohexylbutanamide is then reacted with propyl bromide in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclohexyl-N,N-dipropylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexylbutanoic acid or cyclohexylbutanamide derivatives.
Reduction: Formation of cyclohexylbutylamine.
Substitution: Formation of various substituted butanamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-Cyclohexyl-N,N-dipropylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Cyclohexyl-N,N-dipropylbutanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. For example, in medicinal applications, it may interact with pain receptors to exert analgesic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclohexyl-N,N-diisobutylbutanamide: Similar structure but with isobutyl groups instead of propyl groups.
N-Cyclohexyl-2-pyrrolidone: Contains a cyclohexyl group and a pyrrolidone ring, used as a solvent and in protein modeling.
Uniqueness
4-Cyclohexyl-N,N-dipropylbutanamide is unique due to its specific combination of cyclohexyl and dipropyl groups attached to a butanamide backbone. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Propiedades
Número CAS |
72299-33-3 |
|---|---|
Fórmula molecular |
C16H31NO |
Peso molecular |
253.42 g/mol |
Nombre IUPAC |
4-cyclohexyl-N,N-dipropylbutanamide |
InChI |
InChI=1S/C16H31NO/c1-3-13-17(14-4-2)16(18)12-8-11-15-9-6-5-7-10-15/h15H,3-14H2,1-2H3 |
Clave InChI |
MOHHIJDJOMVDAT-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCC)C(=O)CCCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B14458378.png)
